Cas no 1210700-52-9 ((5-Isopropyl-1,3-oxazol-4-yl)methanol)
(5-Isopropyl-1,3-oxazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5-Isopropyloxazol-4-yl)methanol
- (5-isopropyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE)
- (5-propan-2-yl-1,3-oxazol-4-yl)methanol
- EN300-1084894
- 1210700-52-9
- AT18722
- [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol
- SCHEMBL16000790
- AKOS006334155
- DTXSID80672486
- MFCD13188579
- (5-ISOPROPYL-1,3-OXAZOL-4-YL)METHANOL
- (5-Isopropyl-1,3-oxazol-4-yl)methanol
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- MDL: MFCD13188579
- Inchi: 1S/C7H11NO2/c1-5(2)7-6(3-9)8-4-10-7/h4-5,9H,3H2,1-2H3
- InChI Key: WKKPLMDFAIAYRT-UHFFFAOYSA-N
- SMILES: O1C=NC(CO)=C1C(C)C
Computed Properties
- Exact Mass: 141.078978594g/mol
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 46.3Ų
(5-Isopropyl-1,3-oxazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B451848-50mg |
(5-Isopropyl-1,3-oxazol-4-yl)methanol |
1210700-52-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B451848-100mg |
(5-Isopropyl-1,3-oxazol-4-yl)methanol |
1210700-52-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B451848-500mg |
(5-Isopropyl-1,3-oxazol-4-yl)methanol |
1210700-52-9 | 500mg |
$ 115.00 | 2022-06-07 | ||
| Ambeed | A539465-5g |
(5-Isopropyloxazol-4-yl)methanol |
1210700-52-9 | 95+% | 5g |
$279.0 | 2024-04-25 | |
| Chemenu | CM275872-5g |
(5-Isopropyloxazol-4-yl)methanol |
1210700-52-9 | 95% | 5g |
$*** | 2023-04-03 | |
| A2B Chem LLC | AE13536-50mg |
(5-Isopropyloxazol-4-yl)methanol |
1210700-52-9 | 95% | 50mg |
$58.00 | 2024-04-20 | |
| A2B Chem LLC | AE13536-100mg |
(5-Isopropyloxazol-4-yl)methanol |
1210700-52-9 | 95% | 100mg |
$67.00 | 2024-04-20 | |
| A2B Chem LLC | AE13536-250mg |
(5-Isopropyloxazol-4-yl)methanol |
1210700-52-9 | 95% | 250mg |
$82.00 | 2024-04-20 | |
| A2B Chem LLC | AE13536-500mg |
(5-Isopropyloxazol-4-yl)methanol |
1210700-52-9 | 95% | 500mg |
$108.00 | 2024-04-20 | |
| A2B Chem LLC | AE13536-1g |
(5-Isopropyloxazol-4-yl)methanol |
1210700-52-9 | 95% | 1g |
$128.00 | 2024-04-20 |
(5-Isopropyl-1,3-oxazol-4-yl)methanol Suppliers
(5-Isopropyl-1,3-oxazol-4-yl)methanol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (5-Isopropyl-1,3-oxazol-4-yl)methanol
Recent Advances in the Study of (5-Isopropyl-1,3-oxazol-4-yl)methanol (CAS: 1210700-52-9) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound (5-Isopropyl-1,3-oxazol-4-yl)methanol (CAS: 1210700-52-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its oxazole core and isopropyl substituent, has demonstrated promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. Recent studies have focused on its synthesis, structural modifications, and biological activities, shedding light on its versatility as a building block for more complex molecules.
One of the key areas of interest is the role of (5-Isopropyl-1,3-oxazol-4-yl)methanol in the development of novel therapeutic agents. Researchers have explored its utility as a precursor for the synthesis of bioactive molecules, particularly in the context of antimicrobial and anti-inflammatory agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its incorporation into a series of small-molecule inhibitors targeting bacterial enzymes, showcasing its potential in addressing antibiotic resistance. The study reported that derivatives of this compound exhibited potent inhibitory activity against key bacterial targets, with minimal cytotoxicity to mammalian cells.
In addition to its antimicrobial properties, (5-Isopropyl-1,3-oxazol-4-yl)methanol has been investigated for its potential in cancer therapy. A recent preprint article on bioRxiv detailed its use in the design of kinase inhibitors, where it served as a critical scaffold for optimizing binding affinity and selectivity. The researchers employed computational modeling and structure-activity relationship (SAR) studies to identify optimal substitutions on the oxazole ring, leading to the discovery of compounds with nanomolar potency against specific oncogenic kinases. These findings underscore the compound's utility in rational drug design and its potential to contribute to next-generation cancer therapeutics.
Beyond its applications in drug discovery, (5-Isopropyl-1,3-oxazol-4-yl)methanol has also been explored in chemical biology as a tool for probing biological systems. Its unique structural features make it amenable to conjugation with fluorescent tags or affinity probes, enabling its use in target identification and mechanism-of-action studies. A 2022 publication in ACS Chemical Biology described its incorporation into a photoaffinity labeling probe, which was used to map the binding sites of a poorly characterized protein involved in neurodegenerative diseases. This approach provided valuable insights into the protein's function and interactions, paving the way for further therapeutic exploration.
The synthesis and scalability of (5-Isopropyl-1,3-oxazol-4-yl)methanol have also been subjects of recent research. Advances in catalytic methods and green chemistry have enabled more efficient and sustainable production of this compound, addressing previous challenges related to yield and purity. A 2023 study in Organic Process Research & Development reported a novel catalytic system that achieved high regioselectivity and yield in the synthesis of (5-Isopropyl-1,3-oxazol-4-yl)methanol, highlighting the potential for industrial-scale applications. These developments are critical for ensuring the compound's availability for further research and commercialization.
In conclusion, (5-Isopropyl-1,3-oxazol-4-yl)methanol (CAS: 1210700-52-9) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span drug discovery, cancer therapy, and chemical biology tools, with recent studies emphasizing its potential to address unmet medical needs. Continued research into its derivatives and mechanisms of action will likely uncover additional therapeutic opportunities, solidifying its role as a key player in the field. Future directions may include exploring its use in combination therapies, further optimizing its pharmacokinetic properties, and expanding its utility in diagnostic applications.
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